6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid 6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302585
InChI: InChI=1S/C21H10Cl2F3NO3/c22-11-2-4-16-12(8-11)13(20(28)29)9-17(27-16)19-6-5-18(30-19)14-7-10(21(24,25)26)1-3-15(14)23/h1-9H,(H,28,29)
SMILES:
Molecular Formula: C21H10Cl2F3NO3
Molecular Weight: 452.2 g/mol

6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC16302585

Molecular Formula: C21H10Cl2F3NO3

Molecular Weight: 452.2 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid -

Specification

Molecular Formula C21H10Cl2F3NO3
Molecular Weight 452.2 g/mol
IUPAC Name 6-chloro-2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C21H10Cl2F3NO3/c22-11-2-4-16-12(8-11)13(20(28)29)9-17(27-16)19-6-5-18(30-19)14-7-10(21(24,25)26)1-3-15(14)23/h1-9H,(H,28,29)
Standard InChI Key XQTPQXPTROCRLF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)Cl

Introduction

6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. It features a unique structure that incorporates both furan and quinoline moieties, making it of interest in various fields of chemical research and applications. The compound's molecular formula is C21H10Cl2F3NO3, and it is characterized by multiple functional groups, including chloro, trifluoromethyl, and carboxylic acid groups .

Synthesis Methods

The synthesis of 6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves several key steps, including condensation and cyclization reactions, which are critical for constructing its complex structure. Common techniques include using palladium-catalyzed cross-coupling reactions to facilitate the formation of carbon-carbon bonds essential for building the compound's framework. Purification methods such as recrystallization or chromatography are employed to isolate the final product effectively.

Synthesis Steps

  • Palladium-Catalyzed Cross-Coupling: This step involves the formation of carbon-carbon bonds between the furan and quinoline moieties.

  • Cyclization Reactions: These reactions are crucial for forming the quinoline ring structure.

  • Purification: Techniques like recrystallization or chromatography are used to obtain a pure product.

Applications and Mechanism of Action

The compound has been synthesized for various applications in medicinal chemistry and materials science. Its mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity. The compound's unique structure and functional groups suggest potential biological activity, although specific applications are not detailed in available literature.

Chemical Transformations

6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various chemical transformations using common reagents like potassium permanganate for oxidation reactions and lithium aluminum hydride for reductions. Reaction conditions such as temperature, solvent choice, and catalyst selection are critical for achieving desired outcomes.

Chemical Transformations Table

Transformation TypeReagents UsedConditions
OxidationPotassium PermanganateControlled Temperature
ReductionLithium Aluminum HydrideInert Atmosphere

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